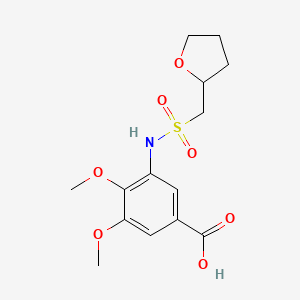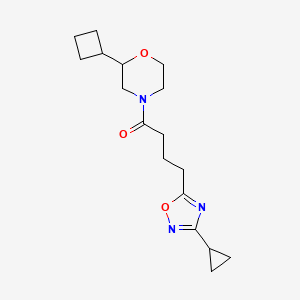![molecular formula C15H18N2O4 B7419321 N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide](/img/structure/B7419321.png)
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an oxane ring and an azetidinone moiety, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the azetidinone intermediate.
Formation of the Oxane Ring: The oxane ring is formed through an intramolecular cyclization reaction, often facilitated by a base or acid catalyst.
Final Coupling Reaction: The final step involves coupling the oxane ring with the carboxamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the oxane ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Phenyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-2-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-4-carboxamide: Another analog with the carboxamide group at a different position on the oxane ring.
Uniqueness
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxane ring and an azetidinone moiety sets it apart from other similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
N-[4-(4-oxoazetidin-2-yl)oxyphenyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13-8-14(17-13)21-12-5-3-11(4-6-12)16-15(19)10-2-1-7-20-9-10/h3-6,10,14H,1-2,7-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPDVINQPKPRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC=C(C=C2)OC3CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[(4-Methoxynaphthalen-1-yl)sulfonylamino]piperidin-1-yl]acetic acid](/img/structure/B7419247.png)

![2-[(2-Cyclopentylsulfonylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B7419264.png)
![2-[[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7419281.png)

![(1S,2R)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7419290.png)
![4-(7-methyl-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B7419298.png)
![5-[[2-(2-oxo-1H-quinolin-3-yl)acetyl]amino]thiophene-3-carboxylic acid](/img/structure/B7419304.png)

![N-[(1R,2R)-2-ethylcyclopropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7419324.png)
![tert-butyl (2R)-2-[(1-cyclobutylpiperidin-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B7419328.png)



